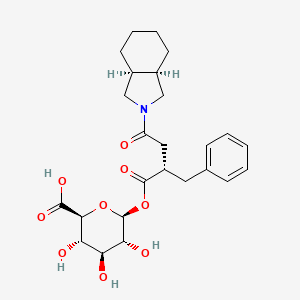

Mitiglinide Acyl-beta-D-glucuronide

Description

Overview of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation is a major Phase II metabolic pathway, responsible for the clearance of a vast array of both endogenous and exogenous compounds. jove.comnih.govnih.gov It is considered the most important Phase II reaction due to its wide-ranging substrate capacity. jove.com This process involves the attachment of a glucuronic acid moiety to the substrate, resulting in a more polar and readily excretable glucuronide conjugate. jove.comnih.gov

The enzymatic drivers of glucuronidation are the Uridine (B1682114) Diphosphoglucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of cells in tissues like the liver and kidneys. jove.comnih.govnih.govwikipedia.org UGTs catalyze the transfer of glucuronic acid from the activated co-substrate, uridine diphosphate (B83284) glucuronic acid (UDPGA), to a nucleophilic functional group on the substrate molecule. jove.comnih.gov The UGT2B7 isozyme, in particular, is known to be involved in the glucuronidation of a wide variety of substrates. wikipedia.org

For xenobiotics containing a carboxylic acid group, such as Mitiglinide (B115668), a key metabolic route is their conjugation to form 1-O-acyl-β-D-glucuronides. tandfonline.comnih.gov This reaction, mediated by UGTs, results in the formation of an ester linkage between the carboxylic acid of the drug and the C1-hydroxyl group of glucuronic acid. tandfonline.comrsc.org The resulting acyl glucuronide is significantly more water-soluble than the parent compound, facilitating its elimination via urine and bile. tandfonline.comnih.gov

Chemical Reactivity and Distinctive Properties of Acyl Glucuronides

Acyl glucuronides are not inert end-products of metabolism. They are chemically reactive esters that can undergo several transformations, influencing their biological fate and potential for toxicity. nih.govacs.orgrsc.org

A defining characteristic of 1-O-acyl-β-D-glucuronides is their chemical instability, particularly their susceptibility to intramolecular acyl migration. tandfonline.comnih.govnih.govnih.gov This rearrangement is pH-dependent, with the rate of migration increasing at physiological and higher pH values. nih.govnih.gov The acyl group can move from the C1 position to the adjacent hydroxyl groups on the glucuronic acid ring. tandfonline.comnih.govacs.org This process is entropically favored and is often the predominant degradation pathway. tandfonline.comnih.gov The rate of this migration is influenced by the structure of the aglycone (the non-sugar portion of the molecule). rsc.org

The intramolecular acyl migration leads to the formation of a mixture of positional isomers, specifically the 2-, 3-, and 4-O-acyl-glucuronic acid esters. tandfonline.comnih.govnih.govcurrentseparations.com These isomers are structurally distinct from the initially formed 1-O-acyl-β-D-glucuronide. tandfonline.comnih.gov An important distinction is that these positional isomers are generally not substrates for β-glucuronidase, the enzyme that can hydrolyze the 1-O-isomer back to the parent drug. tandfonline.comnih.gov The formation of these various isomers further complicates the metabolic profile of drugs that form acyl glucuronides. nih.govresearchgate.net

Contextualization of Mitiglinide as a Carboxylic Acid-Containing Agent

Mitiglinide is a therapeutic agent belonging to the meglitinide (B1211023) class, used in the management of type 2 diabetes. patsnap.comontosight.ai Structurally, mitiglinide possesses a carboxylic acid functional group, which makes it a prime candidate for metabolism via glucuronidation. rsc.orgnih.gov This characteristic dictates its primary metabolic fate within the body.

Parent Compound Glucuronidation Pathway in Metabolic Studies

Metabolic studies have confirmed that mitiglinide undergoes extensive metabolism, with a key pathway being the formation of a carboxyl-linked glucuronide. ontosight.ainih.gov This process results in the creation of Mitiglinide Acyl-beta-D-glucuronide. The reaction involves the direct conjugation of glucuronic acid to the carboxylic acid moiety of the mitiglinide molecule.

Research has identified the specific UGT enzymes responsible for this transformation in the human liver. Studies using human liver microsomes and a panel of recombinant UGT isoforms have demonstrated that UGT1A3 and UGT2B7 are the primary catalysts for the carboxyl-glucuronidation of mitiglinide. nih.gov The formation of the mitiglinide glucuronide was found to be significantly correlated with the glucuronidation activities of substrates specific to these two enzymes. nih.gov

Kinetic analyses have been performed to understand the efficiency of this metabolic process across different species. The findings indicate variability in the rate of mitiglinide glucuronidation among humans, rats, dogs, and rabbits. nih.gov

| Species | Km (mM) | Vmax (nmol/min/mg protein) | Vmax/Km (μL/min/mg protein) |

|---|---|---|---|

| Human | 0.626 | 0.137 | 0.219 |

| Rat | 0.435 | 0.292 | 0.671 |

| Dog | 1.164 | 1.134 | 0.974 |

| Rabbit | 0.202 | 0.222 | 1.099 |

Data sourced from a 2007 study on mitiglinide's carboxyl-glucuronidation pathway. nih.gov

Significance of this compound as a Metabolite

The formation of this compound is a significant event in the disposition of the parent drug. As a major metabolite, its generation is a crucial step in the detoxification and elimination process. capes.gov.brnih.gov The addition of the glucuronic acid group substantially increases the water solubility and molecular mass of the compound compared to the parent mitiglinide, thereby facilitating its excretion from the body in bile and urine. tandfonline.comtandfonline.com

Beyond its role in elimination, the classification of this compound as an acyl glucuronide carries inherent significance due to the known chemical reactivity of this class of metabolites. nih.govnih.gov Acyl glucuronides are electrophilic and can react with nucleophilic sites on proteins and other macromolecules. tandfonline.combenthamdirect.com While it is a normal metabolic process for all individuals taking carboxylic acid drugs that form these conjugates, this reactivity has been implicated as a potential, though not definitively proven, initiator of immune responses or toxicity in some cases. nih.govacs.org Therefore, the study and characterization of this compound are important for a comprehensive understanding of the disposition and safety profile of mitiglinide.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H33NO9 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H33NO9/c27-18(26-12-15-8-4-5-9-16(15)13-26)11-17(10-14-6-2-1-3-7-14)24(33)35-25-21(30)19(28)20(29)22(34-25)23(31)32/h1-3,6-7,15-17,19-22,25,28-30H,4-5,8-13H2,(H,31,32)/t15-,16+,17-,19-,20-,21+,22-,25-/m0/s1 |

InChI Key |

DKOGOCGRIOKDDV-WSFVWPEKSA-N |

Isomeric SMILES |

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Enzymatic Pathways of Mitiglinide Acyl Beta D Glucuronide Formation

Identification of Key UDP-Glucuronosyltransferase (UGT) Isoforms

The UGT superfamily of enzymes, located in the endoplasmic reticulum of various tissues, plays a crucial role in the glucuronidation of a wide array of compounds. xenotech.comaalto.fi Specific UGT isoforms are responsible for the metabolism of particular drugs. In the case of mitiglinide (B115668), two primary UGT isoforms have been identified as the main catalysts in its carboxyl-glucuronidation. nih.gov

Research has demonstrated that UGT1A3 is a significant contributor to the formation of Mitiglinide Acyl-beta-D-glucuronide. nih.gov Studies using recombinant human UGT isoforms have shown that UGT1A3 exhibits high activity in catalyzing the glucuronidation of mitiglinide. nih.gov Further evidence comes from inhibition studies where quercetin (B1663063), a known substrate for UGT1A3, effectively inhibited the formation of mitiglinide glucuronide in human liver microsomes. nih.gov Additionally, a strong correlation (r²=0.806) was observed between mitiglinide glucuronidation activities and quercetin glucuronidation activities across 15 different human liver microsome samples, solidifying the role of UGT1A3 in this metabolic pathway. nih.gov

Alongside UGT1A3, UGT2B7 has been identified as another key enzyme in the carboxyl-glucuronidation of mitiglinide. nih.gov Similar to UGT1A3, recombinant UGT2B7 has been shown to possess high activity towards mitiglinide. nih.gov Inhibition studies with diclofenac (B195802), a substrate for UGT2B7, also resulted in a significant reduction in mitiglinide glucuronide formation in human liver microsomes. nih.gov The correlation between mitiglinide glucuronidation and diclofenac glucuronidation activities in 15 human liver microsome samples was also significant (r²=0.704), confirming the catalytic role of UGT2B7. nih.gov

Comparative Glucuronidation Kinetics Across Biological Systems

The kinetics of mitiglinide glucuronidation have been investigated in various in vitro systems to understand the efficiency and variability of this metabolic process. These studies provide valuable insights into how mitiglinide is processed in different biological environments.

Human liver microsomes (HLM) are a standard in vitro model for studying drug metabolism as they contain a rich complement of drug-metabolizing enzymes, including UGTs. frontiersin.org Kinetic analyses of mitiglinide glucuronidation in HLM have been performed to determine key parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). nih.gov The Km values obtained from HLM studies for mitiglinide glucuronidation were found to be close to those observed with recombinant UGT1A3 and UGT2B7 microsomes, further supporting the role of these isoforms in the process. nih.gov

Table 1: Kinetic Parameters of Mitiglinide Glucuronidation in Human Liver Microsomes

| Parameter | Value | Reference |

| Correlation with UGT1A3 activity (r²) | 0.806 | nih.gov |

| Correlation with UGT2B7 activity (r²) | 0.704 | nih.gov |

This table summarizes the correlation of mitiglinide glucuronidation with the activities of specific UGT isoforms in human liver microsomes.

To pinpoint the specific enzymes responsible for mitiglinide glucuronidation, researchers have utilized microsomes from cells engineered to express single UGT isoforms. nih.gov Among a panel of recombinant UGTs tested (UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7), only UGT1A3 and UGT2B7 demonstrated significant catalytic activity towards mitiglinide. nih.gov The kinetic parameters determined using these recombinant systems were comparable to those from HLM, providing strong evidence for the primary involvement of UGT1A3 and UGT2B7. nih.gov

Table 2: Kinetic Parameters of Mitiglinide Glucuronidation by Recombinant UGT Isoforms

| UGT Isoform | Km (mM) | Reference |

| UGT1A3 | Close to HLM value | nih.gov |

| UGT2B7 | Close to HLM value | nih.gov |

This table shows that the Km values for mitiglinide glucuronidation by recombinant UGT1A3 and UGT2B7 are similar to those observed in human liver microsomes.

Table 3: Comparative Metabolic Activity of Mitiglinide Glucuronidation Across Species

| Species | Affinity (Km, mM) | Metabolic Activity (Vmax/Km) | Reference |

| Rabbit | 0.202 | Highest | nih.gov |

| Dog | 1.164 | High | nih.gov |

| Rat | - | Moderate | nih.gov |

| Human | - | Lowest | nih.gov |

This table illustrates the species-dependent differences in the affinity and metabolic activity of mitiglinide glucuronidation.

Inhibition Studies of Mitiglinide Glucuronidation

Inhibition studies are crucial for understanding the potential for drug-drug interactions (DDIs). When a co-administered drug inhibits the activity of enzymes responsible for another drug's metabolism, it can lead to altered plasma concentrations and potentially impact efficacy or safety. nih.gov For mitiglinide, the formation of its acyl-glucuronide by UGT1A3 and UGT2B7 has been shown to be susceptible to inhibition by known substrates of these enzymes. nih.gov

Quercetin, a flavonoid widely found in plant-based foods, is a known substrate and inhibitor of UGT1A3. nih.govresearchgate.net Studies have demonstrated that quercetin effectively inhibits the formation of this compound in human liver microsomes. nih.gov This inhibition is competitive, meaning quercetin and mitiglinide compete for the same active site on the UGT1A3 enzyme. researchgate.net The inhibitory potency of quercetin on UGT1A3 activity has been quantified, providing a basis for predicting the likelihood of interactions. nih.govresearchgate.net

| Inhibitor | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

| Quercetin | UGT1A3 | Competitive | 10.58 | 1.60 |

Data derived from studies on UGT1A3 inhibition by quercetin. researchgate.net

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is primarily metabolized to its own acyl glucuronide by the UGT2B7 isoform. nih.govmdpi.com As a major substrate for UGT2B7, diclofenac can act as a competitive inhibitor for the glucuronidation of other drugs that share this metabolic pathway. nih.gov Research confirms that diclofenac significantly inhibits the formation of this compound in human liver microsomes. nih.gov This finding is further supported by strong correlations observed between mitiglinide glucuronidation activity and diclofenac glucuronidation activity across microsomes from 15 different human livers (r²=0.704). nih.gov

| Inhibitor / Substrate | Target Enzyme | Effect on Mitiglinide Glucuronidation |

| Diclofenac | UGT2B7 | Effective Inhibition |

Table summarizing the observed inhibition of mitiglinide glucuronidation. nih.gov

The inhibition of mitiglinide glucuronidation by compounds like quercetin and diclofenac has significant implications for in vitro metabolic profiling and drug safety assessment.

Predicting Drug-Drug Interactions : Understanding these specific inhibition pathways is essential for predicting clinically relevant DDIs. nih.gov Co-administration of mitiglinide with drugs that are potent inhibitors or high-dose substrates of UGT1A3 or UGT2B7 could lead to decreased clearance of mitiglinide, requiring careful consideration.

Reactivity of Acyl Glucuronides : Acyl glucuronides as a class of metabolites are chemically reactive. synthose.comnih.gov They can undergo intramolecular acyl migration and form covalent bonds with proteins, a process that has been hypothesized to contribute to idiosyncratic drug toxicities associated with some carboxylic acid-containing drugs. synthose.comspbase.org Therefore, accurately profiling their formation and potential for accumulation is a key aspect of safety assessment.

Importance in Drug Development : The findings underscore the necessity of comprehensive reaction phenotyping studies during the early stages of drug development. nih.gov Identifying the specific UGT enzymes involved in a drug's metabolism and their susceptibility to inhibition allows for a more rigorous assessment of the DDI liability of a new chemical entity. nih.gov This in vitro data is crucial for designing appropriate clinical studies and ensuring patient safety.

Metabolic Fate and Biotransformation of Mitiglinide Acyl Beta D Glucuronide

Hydrolysis and Deconjugation Mechanisms

The breakdown of Mitiglinide (B115668) Acyl-beta-D-glucuronide primarily occurs through hydrolysis, a process that can be either non-enzymatic or catalyzed by enzymes. This deconjugation is a critical step that can influence the concentration of the parent drug, mitiglinide, in the body.

β-Glucuronidase-Catalyzed Hydrolysis in Biological Matrices

The primary enzymatic pathway for the hydrolysis of Mitiglinide Acyl-beta-D-glucuronide involves the enzyme β-glucuronidase. covachem.comwikipedia.org This enzyme is a hydrolase that specifically cleaves the β-D-glucuronic acid residue from the aglycone (in this case, mitiglinide). wikipedia.org β-Glucuronidase is found in various biological matrices, including the liver, gut, and plasma. wikipedia.orgnih.gov In the liver, this enzymatic hydrolysis can lead to the release of mitiglinide, which can then re-enter circulation. nih.gov In the gut, β-glucuronidase produced by intestinal microbiota can deconjugate the metabolite, potentially leading to enterohepatic recirculation of the parent drug. mdpi.com This process can prolong the presence of mitiglinide in the body. The efficiency of this enzymatic hydrolysis can vary between species. nih.gov

The catalytic mechanism of β-glucuronidase involves a double displacement reaction (SN2) that retains the stereochemical configuration of the anomeric carbon. nih.gov Key amino acid residues, such as glutamic acid, act as a proton donor and a nucleophile to facilitate the cleavage of the glycosidic bond. wikipedia.orgnih.gov

Stability Considerations under Varied pH and Temperature Conditions

The stability of this compound is significantly influenced by pH and temperature. As with other acyl glucuronides, it exhibits greater stability at acidic pH values. nih.gov For instance, the stability of zomepirac (B1201015) glucuronide, another acyl glucuronide, was found to be maximal at pH 2, with a half-life of 27 minutes at pH 7.4 and 37°C. nih.gov The rate of degradation, which includes both hydrolysis and acyl migration, follows first-order kinetics. nih.gov Increased temperature generally accelerates the degradation of acyl glucuronides. nih.gov These stability characteristics are critical for the accurate measurement of the metabolite in biological samples and for understanding its behavior under physiological conditions.

| Condition | Observation | Reference |

| pH | Increased stability in acidic conditions (e.g., pH 2). nih.gov Degradation increases with rising pH. nih.gov | nih.gov |

| Temperature | Higher temperatures accelerate the rate of degradation. nih.gov | nih.gov |

| Kinetics | Degradation follows first-order kinetics. nih.gov | nih.gov |

Intramolecular Acyl Migration (Isomerization)

A key characteristic of 1-O-acyl-β-D-glucuronides is their propensity to undergo intramolecular acyl migration. This non-enzymatic process involves the transfer of the acyl group (mitiglinide) from its initial C1 position on the glucuronic acid ring to the hydroxyl groups at positions C2, C3, and C4. nih.gov

Mechanisms of Acyl Residue Transfer (C1 to C2, C3, C4)

The intramolecular rearrangement of this compound from the metabolically formed 1-O-acyl-β-D-glucuronide to its positional isomers (2-O, 3-O, and 4-O-acyl esters) is a significant degradation pathway. nih.govnih.gov This acyl migration is thought to be the predominant degradation pathway due to favorable entropic considerations. nih.gov The process is initiated by the nucleophilic attack of the adjacent hydroxyl groups on the carbonyl carbon of the ester. This leads to the formation of orthoester intermediates, which then collapse to form the isomeric esters.

Once formed, the 2-, 3-, and 4-O-acyl isomers are generally not substrates for β-glucuronidase, meaning they cannot be enzymatically hydrolyzed back to the parent drug. nih.govnih.gov This isomerization is a crucial aspect of the metabolite's chemistry, as it can lead to the formation of more stable, yet potentially reactive, derivatives. These isomers can also undergo reversible anomerization to their corresponding α-isomers. nih.gov The rate of this acyl migration is influenced by the chemical structure of the aglycone and the surrounding environment, including pH. nih.govnih.gov

| Isomerization Step | Description | Reference |

| C1 to C2 | Initial and often rate-determining step in the migration cascade. | nih.govrsc.org |

| C2 to C3 | Subsequent migration from the C2 to the C3 position. | nih.govrsc.org |

| C3 to C4 | Final step in the migration to the C4 position. | nih.govrsc.org |

Reversibility of Acyl Migration Isomers

Upon its formation, the initial 1-O-β-acyl glucuronide of mitiglinide is not a static entity. It is known to undergo intramolecular acyl migration, a process that involves the movement of the mitiglinide acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to other positions on the sugar ring. nih.gov This rearrangement results in the formation of positional isomers, including the 2-O, 3-O, and 4-O-acyl esters. nih.govnih.gov Research into acyl glucuronides has demonstrated that this isomerization is a reversible process. nih.gov The 2-, 3-, and 4-β isomers can also undergo anomerization to their corresponding α-anomers, which are not substrates for β-glucuronidase enzymes. nih.gov This dynamic equilibrium between isomers is a critical aspect of the metabolite's chemical reactivity.

Factors Influencing Isomerization Rate (e.g., Electronic and Steric Features, pH)

The rate at which this compound isomerizes is not constant but is influenced by several key factors. The chemical environment and the inherent structure of the parent drug molecule play significant roles. nih.gov

pH: The pH of the surrounding medium is a critical determinant. Acyl migration is known to be catalyzed by basic conditions and is generally rapid at a physiological pH of 7.4 or slightly lower (pH 6.5 and above). rsc.org

Electronic Features: The electronic properties of the carbonyl carbon in the acyl group, which can be related to the pKa of the parent carboxylic acid (mitiglinide), have a substantial impact on the reactivity and stability of the glucuronide. nih.gov A more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack, which is a key step in the migration mechanism.

Steric Features: The three-dimensional structure and bulkiness of the groups surrounding the ester linkage (steric hindrance) also modulate the rate of isomerization. nih.gov For instance, increased substitution on the α-carbon of the acyl group can slow down the rate of acyl migration. rsc.org The stability of various acyl glucuronides, as measured by their degradation half-lives, is directly linked to these electronic and steric characteristics. nih.gov

Intermolecular Reactions and Covalent Adduct Formation

Acyl glucuronides, including this compound, are recognized as chemically reactive metabolites. researchgate.net This reactivity stems from the electrophilic nature of the ester carbonyl carbon, making them susceptible to attack by nucleophiles. This can lead to the formation of stable covalent adducts with endogenous macromolecules such as proteins. nih.govmdpi.com The formation of these adducts is a significant event, as it can potentially alter the structure and function of the target protein. nih.govmdpi.com Two primary mechanisms are responsible for this covalent binding: direct transacylation and glycation pathways involving the acyl migration isomers. mdpi.com

Nucleophilic Attack and Transacylation with Biological Macromolecules

Transacylation is a direct reaction pathway where a nucleophilic group on a biological macromolecule attacks the carbonyl carbon of the acyl glucuronide. nih.govmdpi.com This results in the transfer of the acyl (mitiglinide) portion to the macromolecule and the displacement of the glucuronic acid moiety. nih.govresearchgate.net This reaction can occur with various positional isomers of the acyl glucuronide and is generally promoted at higher pH values. nih.gov Nucleophilic residues on proteins, such as lysine (B10760008), cysteine, or histidine, can serve as the attacking species. rsc.org Furthermore, small endogenous molecules with nucleophilic groups, like glutathione (B108866), can also react via this pathway, leading to the formation of thio-acyl conjugates. nih.gov

Glycation Pathways Involving Acyl Migration Isomers

An alternative and more complex pathway to covalent adduct formation is initiated by the intramolecular acyl migration discussed previously. nih.govmdpi.com After the mitiglinide acyl group moves to the 2-, 3-, or 4-position of the glucuronic acid ring, the sugar ring can open to expose a reactive aldehyde group. researchgate.net This aldehyde can then react with a free amine group, such as the ε-amino group of a lysine residue on a protein, to form a Schiff base (or imine). researchgate.netnih.gov This intermediate can subsequently undergo an Amadori rearrangement to form a stable, covalently bound adduct. researchgate.netnih.gov This mechanism is distinct from transacylation because the entire glucuronic acid moiety is retained within the final adduct structure, acting as a linker between the drug and the protein. nih.gov

In Vitro Assessment of Protein Adduct Formation (e.g., with Glutathione, Microsomal Proteins)

The potential for this compound to form covalent adducts has been investigated using various in vitro systems. The formation of the initial metabolite is studied using human liver microsomes fortified with cofactors like UDP-glucuronic acid (UDPGA). nih.gov Studies on other acyl glucuronides have demonstrated that these metabolites form covalent adducts with microsomal proteins. mdpi.comresearchgate.net

To assess reactivity, biosynthesized acyl glucuronides are often incubated in buffer at physiological pH and temperature with nucleophilic trapping agents. nih.gov Reduced glutathione (GSH) is commonly used to trap reactive intermediates, with the resulting conjugates being detected and quantified. nih.gov Similarly, incubations with liver microsomal proteins allow for the measurement of covalently bound drug metabolites. researchgate.net For example, studies with acyl glucuronides of other drugs have quantified the amount of adducts formed with various subcellular fractions, including microsomes. mdpi.comresearchgate.net

Table 1: Summary of In Vitro Findings on Acyl Glucuronide Reactivity

| In Vitro System | Finding | Relevance to this compound | Citation |

|---|---|---|---|

| Human Liver Microsomes | Catalyze the formation of Mitiglinide glucuronide via UGT1A3 and UGT2B7 enzymes. | Demonstrates the primary site and enzymatic basis of metabolite formation. | nih.gov |

| Acyl Glucuronide Standards in Buffer | Incubation with reduced glutathione (GSH) allows for trapping and assessment of reactive intermediates. | Provides a method to quantify the inherent chemical reactivity and potential for transacylation. | nih.gov |

| Acyl Glucuronides with Liver Microsomal Proteins | Demonstrated formation of covalent adducts with microsomal proteins over time. | Shows that proteins within the primary site of metabolism are targets for covalent modification. | mdpi.comresearchgate.net |

| Acyl Glucuronides with Human Serum Albumin | Identification of specific lysine residues (e.g., Lys-199) as binding sites via a glycation mechanism. | Confirms the glycation pathway and identifies a major plasma protein as a potential target for adduct formation. | nih.gov |

Analytical Methodologies for Mitiglinide Acyl Beta D Glucuronide Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic separation is a fundamental step in the analysis of Mitiglinide (B115668) Acyl-beta-D-glucuronide, enabling its isolation from the parent drug and other metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of drug metabolites. In the context of Mitiglinide Acyl-beta-D-glucuronide, HPLC methods are often coupled with mass spectrometry for sensitive detection and quantification. Historically, methods for glucuronide analysis involved enzymatic or chemical hydrolysis to convert the glucuronide back to the parent aglycone before HPLC analysis. scispace.com This indirect approach was necessary because the high hydrophilicity of glucuronides made them difficult to separate from interfering matrix components. scispace.com However, modern HPLC techniques, especially when paired with advanced mass spectrometry, allow for the direct measurement of the intact glucuronide metabolite. scispace.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These advantages are particularly beneficial for the analysis of complex biological samples containing multiple metabolites. The use of smaller stationary phase particles in UPLC columns leads to more efficient separations, which is critical for resolving isomeric glucuronide metabolites. While specific UPLC applications for this compound are not extensively detailed in the provided search results, the principles of UPLC are highly applicable to its analysis, mirroring the methods developed for other acyl glucuronides like that of mycophenolic acid. nih.gov

Column Chemistry and Mobile Phase Optimization for Glucuronide Analysis

The successful chromatographic separation of this compound is highly dependent on the choice of the stationary phase (column chemistry) and the mobile phase. Due to the polar nature of glucuronides, reverse-phase chromatography is commonly employed.

A standardized analytical method for acyl glucuronides often utilizes a single stationary phase with a gradient elution. researchgate.net This involves varying the percentage of an organic modifier, such as acetonitrile, in the mobile phase, which typically consists of an aqueous buffer like ammonium (B1175870) acetate. researchgate.net This approach has proven effective in resolving acyl glucuronide isomers and quantifying the parent aglycone. researchgate.net The pH of the mobile phase is a critical parameter, as acyl glucuronides are prone to hydrolysis and intramolecular acyl migration, particularly at physiological pH. researchgate.netnih.gov Acidifying the samples and mobile phase can help to stabilize these reactive metabolites during analysis. scispace.com

Table 1: Typical HPLC/UPLC Parameters for Acyl Glucuronide Analysis

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | C18, Hypersil BDS | Provides good retention for moderately polar to non-polar compounds. |

| Mobile Phase A | Ammonium Acetate (10mM) or Acetic Acid (0.5%) in Water | Buffers the mobile phase and provides protons for positive ionization in MS. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes from the column. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| pH | Acidic (e.g., pH 3-4) | Minimizes hydrolysis and acyl migration of the acyl glucuronide. |

| Flow Rate | 0.2 - 1.0 mL/min | Optimized for column dimensions and particle size. |

| Column Temperature | Ambient or controlled (e.g., 4°C) | Lower temperatures can enhance the stability of acyl glucuronides. scispace.com |

This table presents a generalized overview of typical conditions. Specific method parameters must be optimized for the particular analytical application.

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is an indispensable tool for the detection, identification, and quantification of drug metabolites due to its high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the cornerstone of modern bioanalytical chemistry for metabolite analysis. nih.gov LC-MS allows for the separation of complex mixtures by LC, followed by the detection and identification of individual components by MS. For this compound, LC-MS enables its direct measurement in biological matrices, avoiding the need for derivatization or hydrolysis. researchgate.net This direct approach offers significant advantages, including faster sample preparation, improved accuracy and precision, and the ability to distinguish between glucuronide isomers. researchgate.net The development of robust LC-MS methods is crucial for accurately determining the concentrations of both the acyl glucuronide metabolite and its parent drug. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Identification and Quantification

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information, making it the preferred technique for the definitive identification and quantification of this compound. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of the glucuronide) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM) when used for quantification, offers exceptional selectivity and sensitivity. nih.govresearchgate.net

The fragmentation patterns observed in MS/MS spectra are unique to the structure of the molecule. For glucuronides, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often observed, providing a diagnostic marker for this class of metabolites. mdpi.comnih.gov While the isomers of acyl glucuronides can exhibit similar fragmentation pathways, the combination of chromatographic separation and specific MS/MS transitions allows for their unambiguous differentiation and quantification. researchgate.net The development of LC-MS/MS methods requires careful optimization of ionization conditions (e.g., electrospray ionization - ESI) and fragmentation parameters to achieve the desired sensitivity and specificity. researchgate.netnih.gov

Ionization Techniques for Glucuronide Metabolites

The analysis of glucuronide metabolites, including this compound, heavily relies on mass spectrometry (MS) coupled with liquid chromatography (LC). The choice of ionization technique is a critical factor in achieving the desired sensitivity and obtaining structurally informative data.

Electrospray Ionization (ESI) is a widely used soft ionization technique for the analysis of glucuronide conjugates. nih.govnih.gov It is particularly effective for polar and thermally labile compounds, making it well-suited for the analysis of metabolites like acyl glucuronides. wikipedia.org In ESI, ions are generated from a liquid phase, which helps to minimize the thermal decomposition of the analyte. wikipedia.org For glucuronides, ESI is often performed in the negative ion mode, which typically yields an intense and stable deprotonated molecule [M-H]⁻. nih.govnih.gov This allows for sensitive detection and accurate molecular weight determination. Further fragmentation of this precursor ion (MS/MS) can provide characteristic product ions. For instance, a common fragmentation pattern for glucuronides in negative ion mode involves the loss of the glucuronic acid moiety, resulting in fragment ions at m/z 175 and m/z 113. nih.gov However, in-source dissociation, where fragmentation occurs within the ion source, can be a challenge with ESI, potentially leading to the premature fragmentation of the glucuronide and interference with the quantification of the parent drug if not chromatographically separated. researchgate.net The cone voltage is a critical parameter that can be optimized to minimize this in-source fragmentation. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be employed for the analysis of glucuronide metabolites. wikipedia.orgnih.gov Unlike ESI, APCI involves gas-phase ionization, making it suitable for a broader range of compounds, including those that are less polar. wikipedia.org In APCI, a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions. wikipedia.org For glucuronides, APCI can be performed in both positive and negative ion modes. wikipedia.orgnih.gov In positive ion mode, it can produce protonated molecules [M+H]⁺ and adducts, which can then be fragmented to yield structure-specific product ions. nih.gov The choice between ESI and APCI often depends on the specific properties of the analyte and the desired analytical outcome. For some anabolic steroid glucuronides, positive ion ESI MS/MS has been shown to be a promising method for developing LC-MS methods. nih.gov

| Ionization Technique | Common Ionization Mode for Glucuronides | Key Advantages | Potential Challenges |

| Electrospray Ionization (ESI) | Negative Ion Mode ([M-H]⁻) nih.govnih.gov | High sensitivity for polar, thermally labile compounds. wikipedia.org | In-source fragmentation can occur, requiring careful optimization of parameters like cone voltage. researchgate.net |

| Atmospheric Pressure Chemical Ionization (APCI) | Positive or Negative Ion Mode wikipedia.orgnih.gov | Suitable for a wider range of polarities. wikipedia.org Less prone to matrix effects than ESI. | May be less sensitive for highly polar compounds compared to ESI. |

Sample Preparation and Stability Considerations for Bioanalysis

The inherent instability of acyl glucuronides like this compound presents a significant challenge in bioanalysis. nih.govnih.gov These metabolites are susceptible to hydrolysis and intramolecular acyl migration, which can lead to inaccurate quantification of both the metabolite and the parent drug. nih.govnih.gov Therefore, meticulous sample handling and preparation are paramount.

Strategies for Minimizing Hydrolysis and Acyl Migration During Sample Handling

To ensure the accurate measurement of acyl glucuronide concentrations, it is crucial to minimize their degradation during sample collection, transport, storage, and analysis. nih.gov The primary degradation pathways are hydrolysis back to the parent drug (aglycone) and intramolecular acyl migration to form positional isomers. nih.gov

Several strategies are employed to stabilize these reactive metabolites:

Immediate Cooling and Acidification: Promptly cooling the biological samples (e.g., plasma, urine) to low temperatures (e.g., 4°C) and adjusting the pH to an acidic range (pH 3-4) are effective measures to slow down both hydrolysis and acyl migration. researchgate.netjournalofappliedbioanalysis.com

Use of Enzyme Inhibitors: The addition of enzyme inhibitors can prevent enzymatic hydrolysis by enzymes like β-glucuronidases present in biological matrices. researchgate.net

Rapid Sample Processing: Minimizing the time between sample collection and analysis is critical to reduce the opportunity for degradation. journalofappliedbioanalysis.com

Importance of Low Temperature Storage and pH Control

The stability of acyl glucuronides is highly dependent on both temperature and pH. nih.gov

Low Temperature Storage: Storing biological samples at low temperatures, such as -80°C, is essential for long-term stability. acs.org Studies have shown that storing plasma samples in a deep freezer can maintain the stability of acyl glucuronides for extended periods. journalofappliedbioanalysis.com

pH Control: Acyl glucuronides are more stable in acidic conditions. nih.gov The rate of both hydrolysis and acyl migration increases with increasing pH. nih.gov Therefore, adjusting the pH of the sample matrix to an acidic level immediately after collection is a common and effective stabilization technique. researchgate.net For example, the addition of trifluoroacetic acid to lower the pH to 3-4 has been used to stabilize acyl glucuronide isomers. researchgate.net

Use of β-Glucuronidase for Confirmatory Hydrolysis in Analytical Identification

β-Glucuronidase is an enzyme that specifically catalyzes the hydrolysis of β-glucuronides, releasing the aglycone (the parent drug) and glucuronic acid. ontosight.ai This enzymatic reaction is a valuable tool in the analytical identification of glucuronide metabolites. researchgate.netcurrentseparations.com

The process involves treating a sample suspected of containing a glucuronide conjugate with β-glucuronidase. currentseparations.com If the peak corresponding to the suspected glucuronide disappears or decreases significantly in the chromatogram, while the peak corresponding to the parent drug increases, it provides strong evidence for the identity of the metabolite as a glucuronide. currentseparations.com This confirmatory hydrolysis is often used in conjunction with LC-MS/MS analysis. researchgate.netcurrentseparations.com It is important to note that only the β-anomers of acyl glucuronides are substrates for β-glucuronidase; the α-anomers are not cleaved by this enzyme. nih.gov The rate of enzymatic hydrolysis of acyl glucuronides in human liver microsomes has also been investigated as a potential predictor of idiosyncratic drug toxicity. nih.govresearchgate.net

Spectroscopic and Other Advanced Analytical Techniques

Beyond mass spectrometry, other advanced analytical techniques play a crucial role in the definitive structural elucidation of acyl glucuronide metabolites.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation (e.g., 19F NMR for model glucuronides)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of molecules, including acyl glucuronide metabolites. acs.orgnih.gov ¹H NMR can be used to monitor the kinetics of acyl glucuronide degradation, distinguishing between hydrolysis and acyl migration pathways by observing characteristic changes in the proton resonances. acs.orgnih.gov For instance, the disappearance of the anomeric proton signal of the 1-O-acyl glucuronide can be used to track its degradation. nih.gov

For fluorinated drug molecules, ¹⁹F NMR offers several advantages. youtube.comnih.gov The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, which often leads to well-resolved signals with minimal background interference. nih.govhuji.ac.il This makes ¹⁹F NMR a valuable tool for identifying and quantifying fluorinated metabolites. nih.govnih.gov In the context of model glucuronides, such as those derived from fluorinated drugs like flurbiprofen, ¹⁹F NMR can be coupled with HPLC to analyze metabolites directly in biological fluids like urine. nih.gov This approach allows for the identification of diastereomeric glucuronides formed from racemic drugs. nih.gov The high sensitivity and specificity of ¹⁹F NMR make it a powerful technique for detailed structural and quantitative analysis of fluorinated acyl glucuronides. youtube.comnih.gov

| Analytical Technique | Application in Acyl Glucuronide Analysis | Key Findings/Advantages |

| ¹H NMR | Structural elucidation and kinetic analysis of degradation pathways (hydrolysis and acyl migration). acs.orgnih.gov | Can distinguish between different isomers and degradation products. acs.orgnih.gov Provides quantitative information on reaction rates. tandfonline.comacs.org |

| ¹⁹F NMR | Structural elucidation and quantification of fluorinated acyl glucuronides. nih.govnih.gov | High sensitivity and wide chemical shift range leading to sharp, well-resolved signals. nih.govhuji.ac.il Enables the analysis of diastereomeric glucuronides. nih.gov |

Biological Implications and Interactions of Mitiglinide Acyl Beta D Glucuronide Excluding Clinical Outcomes

Impact on Enzyme Activities (Non-Clinical)

The formation of acyl glucuronide metabolites is a significant consideration in drug development due to their potential to inhibit metabolic enzymes, which can lead to drug-drug interactions.

Acyl glucuronides as a chemical class are recognized for their ability to inhibit cytochrome P450 (CYP) enzymes, with CYP2C8 being a particularly susceptible isoform. nih.govresearchgate.net Several acyl glucuronide metabolites of widely used drugs have been identified as potent, time-dependent inhibitors of CYP2C8. nih.gov For instance, gemfibrozil (B1671426) acyl glucuronide is a well-characterized mechanism-based inactivator of CYP2C8. nih.govnih.gov This inhibition is irreversible and occurs when CYP2C8 metabolizes the glucuronide, leading to the formation of a radical intermediate that permanently inactivates the enzyme. nih.gov

Similarly, the acyl glucuronide of clopidogrel (B1663587) is another potent, time-dependent inhibitor of CYP2C8. nih.govnih.govresearchgate.net This inactivation is understood to happen within the enzyme's active site near the heme group. nih.gov The conversion of a parent drug to its acyl glucuronide can dramatically enhance its inhibitory activity. Candesartan (B1668252) acyl-β-D-glucuronide, for example, is a significantly more potent inhibitor of CYP2C8 than its parent compound, candesartan. doi.org While this phenomenon is well-documented for other acyl glucuronides, specific in vitro studies detailing the direct inhibitory effect of Mitiglinide (B115668) Acyl-beta-D-glucuronide on CYP2C8 are not extensively covered in publicly available research. However, given its structure, the potential for such interactions is a critical area of metabolic investigation.

The inhibitory effects of acyl glucuronides can be highly specific to certain CYP isoforms. This selectivity is a key factor in predicting potential drug-drug interactions. An excellent example of this is candesartan acyl-β-D-glucuronide, which demonstrates a strong, concentration-dependent inhibition of CYP2C8-mediated paclitaxel (B517696) metabolism, but exerts minimal inhibitory effects on CYP3A4. doi.org

The inhibitory potency (IC₅₀) of candesartan and its glucuronide metabolites against CYP2C8 and CYP3A4 highlights this differential effect. doi.org

Table 1: Differential Inhibition of CYP Isoforms by Candesartan and its Acyl Glucuronide Data sourced from in vitro studies using recombinant CYP enzymes. doi.org

| Compound | Target Enzyme | IC₅₀ (µM) |

| Candesartan Acyl-β-D-glucuronide | CYP2C8 | 18.9 |

| Candesartan | CYP2C8 | 150 |

| Candesartan N2-glucuronide | CYP2C8 | 166 |

| Candesartan Acyl-β-D-glucuronide | CYP3A4 | > 200 |

| Candesartan | CYP3A4 | > 200 |

| Candesartan N2-glucuronide | CYP3A4 | > 200 |

This data clearly illustrates that the acyl glucuronidation of candesartan significantly enhances its inhibitory potency specifically towards CYP2C8, while having a negligible effect on CYP3A4. doi.org Such isoform-specific inhibition is a crucial characteristic, as it suggests that drug interactions involving this metabolite would be confined to substrates of CYP2C8. For Mitiglinide Acyl-beta-D-glucuronide, understanding its unique inhibitory profile across various CYP isoforms would be essential for a complete biochemical characterization.

Interaction with Transporters (Non-Clinical)

The disposition and concentration of metabolites within the liver are heavily influenced by drug transporters, which govern their entry into and exit from hepatocytes.

Organic Anion Transporting Polypeptides, particularly OATP1B1 and OATP1B3 expressed on the sinusoidal membrane of hepatocytes, are critical for the hepatic uptake of many drugs and their metabolites. doi.orgnih.gov Meglitinides, the class of drugs to which mitiglinide belongs, are known to be substrates of the OATP1B1 transporter. nih.gov

Furthermore, in vitro studies with other acyl glucuronides, such as candesartan acyl-β-D-glucuronide, have confirmed that they can be substrates for both OATP1B1 and OATP1B3. doi.org However, the study on candesartan acyl-β-D-glucuronide showed that it did not significantly inhibit the transport activity of OATP1B1 or OATP1B3. doi.org The potential for substrate-dependent inhibition, where the inhibitory potency of a compound varies depending on the substrate used in the assay, is a known phenomenon for OATP1B1. nih.gov Given that mitiglinide is part of the meglitinide (B1211023) class and forms an acyl glucuronide, it is plausible that this compound is also recognized and transported by OATPs. nih.gov

The interaction with uptake transporters like OATPs has direct consequences for the intracellular concentration of this compound. Active transport into hepatocytes via OATP1B1 and OATP1B3 can lead to an accumulation of the metabolite within the liver cells. doi.org This elevated intracellular concentration, in turn, enhances the potential for interactions with intracellular targets, such as the CYP enzymes located in the endoplasmic reticulum. doi.org

In Vitro Bioactivation Studies and Molecular Interactions

Acyl glucuronides are considered potentially reactive metabolites. Their chemical reactivity is a subject of interest due to safety concerns, and it is often assessed through in vitro bioactivation studies. nih.govnih.gov The inherent reactivity stems from the electrophilic nature of the C-1 carbonyl carbon of the acyl glucuronide, which can undergo intramolecular acyl migration to form various positional isomers. nih.gov

This process can lead to the formation of reactive intermediates capable of covalently binding to macromolecules like proteins, a process known as transacylation. nih.gov In vitro assays to assess this reactivity often involve incubating the acyl glucuronide with trapping agents, such as glutathione (B108866), to detect the formation of adducts. nih.govnih.gov The rate of this reaction can be indicative of the metabolite's potential risk. nih.govnih.gov While these methodologies are established for assessing acyl glucuronide reactivity, specific in vitro bioactivation studies on this compound are not detailed in the available literature. The primary molecular interaction identified for mitiglinide in vitro is its conjugation by UGT1A3 and UGT2B7 to form the acyl glucuronide. nih.gov

Investigations of Covalent Binding to Proteins (e.g., UGTs, Serum Albumin)

The formation of this compound is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human liver microsomes and recombinant UGT isoforms have identified UGT1A3 and UGT2B7 as the primary enzymes responsible for the carboxyl-glucuronidation of mitiglinide. nih.gov The formation of the glucuronide by these enzymes was confirmed by its hydrolysis back to the parent compound using beta-glucuronidase. nih.gov

While direct studies on the covalent binding of this compound to proteins like serum albumin were not found in the reviewed literature, acyl glucuronides as a class are well-known to be reactive metabolites that can covalently bind to endogenous proteins. nih.govmdpi.com This reactivity is a general characteristic of the 1-O-acyl glucuronide structure. Studies on other drugs, such as the non-steroidal anti-inflammatory drug (NSAID) tolmetin, have demonstrated that its acyl glucuronide metabolite reacts with human serum albumin to form covalent adducts. nih.gov This binding occurs with nucleophilic groups on the protein, and such reactions are considered a potential mechanism for certain toxic effects associated with carboxylic acid drugs. mdpi.comnih.gov Given that mitiglinide forms an acyl glucuronide, it is plausible that it could participate in similar covalent binding to proteins, including the UGT enzymes that catalyze its formation and plasma proteins like albumin.

Table 1: UGT Isoforms Involved in Mitiglinide Glucuronidation

| UGT Isoform | Activity Level | Supporting Evidence |

|---|---|---|

| UGT1A3 | High | Exhibited high mitiglinide glucuronosyltransferase activity in recombinant UGT assays. nih.gov |

| UGT2B7 | High | Showed significant mitiglinide glucuronosyltransferase activity in recombinant UGT assays. nih.gov |

| UGT1A4 | Not specified | Investigated but did not show high activity compared to UGT1A3 and UGT2B7. nih.gov |

| UGT1A6 | Not specified | Investigated but did not show high activity compared to UGT1A3 and UGT2B7. nih.gov |

| UGT1A9 | Not specified | Investigated but did not show high activity compared to UGT1A3 and UGT2B7. nih.gov |

Stereoselectivity in Covalent Adduct Formation

Mitiglinide is a chiral compound, existing as specific stereoisomers. synthose.com Consequently, its metabolite, this compound, also exists as diastereomers. While specific research into the stereoselectivity of covalent adduct formation for this compound has not been detailed in the available literature, studies on other chiral drugs that form acyl glucuronides have shown this to be a significant factor.

For instance, research on NSAIDs has demonstrated that the formation of covalent adducts with proteins can be stereoselective. nih.govmdpi.com In the case of ketoprofen, remarkable differences were observed between its R- and S-diastereomers in their covalent binding to cellular proteins and UGT isoforms. mdpi.com This stereoselectivity is often linked to the relative stability of the diastereomeric acyl glucuronides; typically, the less stable isomer forms a higher amount of covalent adducts. nih.govmdpi.com This principle suggests that the different stereoisomers of this compound could exhibit different propensities for covalent binding, a factor that would be crucial for a complete understanding of its biological interactions.

Mechanisms of Transacylation with Nucleophilic Groups of Proteins

Acyl glucuronides can form covalent adducts with proteins through two primary mechanisms: transacylation and glycation. mdpi.com

Transacylation: This is a direct reaction where a nucleophilic group on a protein (such as a lysine (B10760008) or cysteine residue) attacks the electrophilic carbonyl carbon of the acyl glucuronide. This results in the transfer of the aglycone (the parent drug, mitiglinide) to the protein, forming an amide or thioester bond and releasing the glucuronic acid moiety.

Glycation: This mechanism involves an initial intramolecular rearrangement of the acyl glucuronide, a process known as acyl migration. The acyl group migrates from the C1 position of the glucuronic acid to other hydroxyl groups (C2, C3, or C4), forming positional isomers. These rearranged isomers can then undergo further reactions. The sugar moiety can open to form a reactive aldehyde, which then forms a Schiff base (imine) with a primary amine group (e.g., from a lysine residue) on a protein. mdpi.comnih.gov This imine can then rearrange to form a more stable, covalently bound adduct, retaining both the aglycone and the glucuronic acid moiety. nih.gov

While these mechanisms have been described for other acyl glucuronides, such as those of NSAIDs, specific studies detailing the transacylation or glycation reactions for this compound are not available. mdpi.comnih.gov However, as a member of this chemical class, it is mechanistically expected to be capable of such reactions.

Role in Enterohepatic Recirculation Models (Non-Clinical)

Enterohepatic recirculation is a process where compounds, particularly drug metabolites, are excreted from the liver into the bile, stored in the gallbladder, and released into the small intestine, where they can be reabsorbed back into the circulation. nih.govnih.gov

Hydrolysis and Reabsorption of Aglycone in Intestinal Models

The glucuronidation of drugs in the liver generally serves to increase their water solubility and facilitate their excretion. nih.gov These glucuronide conjugates are often transported into the bile and subsequently enter the gastrointestinal tract. nih.govnih.gov Once in the intestine, the this compound can be hydrolyzed by β-glucuronidase enzymes. nih.gov This enzymatic cleavage breaks the bond between mitiglinide and the glucuronic acid, releasing the parent drug (aglycone). nih.gov The now-liberated, more lipophilic parent drug can be reabsorbed through the intestinal wall back into the portal circulation, returning to the liver and re-entering the systemic circulation. nih.gov This cycle of biliary excretion and intestinal reabsorption can prolong the presence of the drug in the body.

Influence of Gut Microbiota on Glucuronide Degradation

The hydrolysis of glucuronides in the gut is primarily mediated by β-glucuronidase (GUS) enzymes expressed by the gut microbiota. nih.govnih.gov The gut microbiome contains a vast array of bacteria that produce these enzymes, effectively reversing the phase II metabolism performed by the host. nih.gov This microbial activity is a critical component of enterohepatic circulation for many drugs. nih.govnih.gov By cleaving the glucuronide conjugate, gut bacteria regenerate the aglycone in the intestinal lumen. nih.gov The efficiency of this process can be influenced by factors such as the composition of the gut microbiota, the pH of the intestinal environment, and the specific drug glucuronide . nih.gov For this compound, the action of these bacterial enzymes would be essential for its degradation in the gut, leading to the reabsorption of the active mitiglinide aglycone. nih.govnih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Mitiglinide |

| UDP-glucuronosyltransferase (UGT) |

| UGT1A3 |

| UGT1A4 |

| UGT1A6 |

| UGT1A9 |

| UGT2B7 |

| Human Serum Albumin |

| Tolmetin |

| Ketoprofen |

| Beta-glucuronidase |

| Quercetin (B1663063) |

Future Research Directions and Methodological Advances

Development of Predictive Models for Acyl Glucuronide Reactivity

A significant future research direction lies in the development of robust predictive models to assess the reactivity of Mitiglinide (B115668) Acyl-beta-D-glucuronide. Such models are invaluable in early drug development for ranking and selecting candidates with a lower potential for forming reactive metabolites.

The extrapolation of in vitro data to predict in vivo outcomes for glucuronidated compounds is fraught with complexities. The localization of UDP-glucuronosyltransferases (UGTs) within the lumen of the endoplasmic reticulum presents diffusional barriers for substrates and cofactors, a phenomenon known as latency, which can complicate in vitro kinetic studies using liver microsomes. Even with the use of activating agents like alamethicin to overcome latency, microsomal clearance values often underestimate in vivo UGT-mediated clearance.

For Mitiglinide Acyl-beta-D-glucuronide, future research should focus on establishing a reliable in vitro-in vivo extrapolation (IVIVE) framework. While human liver microsomes have been used to study mitiglinide glucuronidation, hepatocytes are emerging as a more promising in vitro system for predicting human clearance of glucuronidated drugs. A mechanistic physiologically based pharmacokinetic (PBPK) model could be developed to integrate in vitro data on mitiglinide's metabolism and transport with physiological parameters to simulate its in vivo disposition.

Future IVIVE studies for this compound should consider:

Comparative kinetics in human liver microsomes (with and without activators) and suspended or plated human hepatocytes.

Incorporation of transporter kinetics , as the interplay between metabolizing enzymes and transporters is a critical determinant of hepatic drug clearance.

Validation of the PBPK model by comparing simulated pharmacokinetic profiles with clinical data on mitiglinide and its glucuronide metabolite.

Computational approaches, including molecular modeling and docking studies, offer a powerful avenue for predicting and understanding the interactions between this compound and the enzymes responsible for its formation. In silico models can predict the reactivity of acyl glucuronides based on the chemical structure of the parent compound, thereby reducing the need for extensive kinetic measurements.

Studies have identified UGT1A3 and UGT2B7 as the primary enzymes responsible for the carboxyl-glucuronidation of mitiglinide in human liver microsomes. The availability of the cryo-EM structure of the SUR1 subunit, a target of mitiglinide, in complex with the drug provides a valuable starting point for understanding its binding. While this structure relates to its pharmacodynamic action, similar principles can be applied to model its interaction with metabolizing enzymes.

Future computational research on this compound should involve:

Homology modeling of UGT1A3 and UGT2B7 to generate three-dimensional structures.

Molecular docking simulations to predict the binding orientation of mitiglinide within the active sites of these UGT isoforms. These studies can elucidate the key amino acid residues involved in substrate recognition and catalysis.

Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of mitiglinide and related compounds with their glucuronidation rates.

Density functional theory (DFT) calculations to model the transacylation reaction of this compound, which could provide insights into its reactivity and degradation pathways.

| Research Approach | Key Objectives | Relevant Enzymes/Proteins |

| In Vitro-In Vivo Extrapolation (IVIVE) | To accurately predict the in vivo clearance and exposure of this compound from in vitro data. | UGT1A3, UGT2B7, Hepatic transporters |

| Computational Modeling & Docking | To understand the molecular interactions governing the formation of this compound and predict its reactivity. | UGT1A3, UGT2B7 |

Advanced Analytical Techniques for Comprehensive Metabolite Profiling

A thorough characterization of the metabolic profile of mitiglinide, including its acyl glucuronide and other potential metabolites, is essential. Advanced analytical techniques are pivotal in this endeavor, offering high sensitivity and specificity for the detection and quantification of metabolites in complex biological matrices.

Acyl glucuronides are known to undergo intramolecular acyl migration, leading to the formation of positional isomers (e.g., 2-O, 3-O, and 4-O-acyl glucuronides). These isomers may exhibit different stabilities and reactivities. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the separation and differentiation of such isomers.

While tandem mass spectrometry (MS/MS) can detect acyl glucuronides, the isomers often produce similar fragmentation patterns, necessitating chromatographic separation for their individual characterization. Future analytical studies on this compound should employ advanced LC-HRMS methods to:

Develop and validate chromatographic methods capable of resolving the 1-O-β-acyl glucuronide from its potential positional isomers.

Utilize the accurate mass measurement capabilities of HRMS to confirm the elemental composition of the parent compound and its metabolites.

Perform detailed fragmentation analysis (MSn) to structurally characterize the different isomers.

Assessing the stability and reactivity of this compound is crucial for understanding its potential for covalent binding to proteins. Integrated approaches that combine in vitro stability assays with reactivity studies can provide a comprehensive risk assessment.

Future research should focus on a multi-faceted approach to evaluate the stability and reactivity of this compound, including:

In vitro stability studies in buffers at physiological pH and in biological matrices (e.g., plasma, liver microsomes) to determine its half-life and degradation kinetics.

Reactive intermediate trapping studies using nucleophiles such as glutathione (B108866) to identify the formation of adducts, which can be indicative of bioactivation.

Measurement of acyl migration rates as a surrogate for reactivity, which can be assessed by monitoring the appearance of isomers over time using LC-MS.

| Analytical Technique | Application for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Separation and structural characterization of positional isomers. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of the parent drug and its glucuronide in biological samples; monitoring of stability and acyl migration. |

| Reactive Intermediate Trapping Assays | Assessment of bioactivation potential through the detection of adducts. |

Mechanistic Elucidation of Novel Metabolic Pathways

While the primary metabolic pathway for mitiglinide involves glucuronidation, the potential for other, novel metabolic pathways should not be overlooked. The complexity of metabolic networks, especially in the context of diseases like type 2 diabetes, suggests that alternative or secondary pathways may become relevant under certain physiological or pathological conditions.

Future research in this area could explore:

Comprehensive metabolomic profiling in preclinical models and in human subjects to identify previously uncharacterized metabolites of mitiglinide. This can be achieved by integrating data from multiple analytical platforms such as LC-MS, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Investigation of the role of gut microbiota in the metabolism of mitiglinide and its acyl glucuronide. The gut microbiome can influence drug metabolism and the enterohepatic circulation of metabolites.

Studies using 13C-labeled mitiglinide to trace the metabolic fate of the drug and identify all resulting metabolites definitively.

Elucidating the complete metabolic fate of mitiglinide will provide a more holistic understanding of its disposition and potential for drug-drug interactions.

Investigation of Less Common Glucuronide Conjugates

While the carboxyl-linked acyl glucuronide is the principal conjugate of Mitiglinide, the potential for the formation of less common glucuronide conjugates remains an area ripe for investigation. Glucuronidation can occur on various functional groups, and a thorough exploration of Mitiglinide's metabolic profile should consider all possibilities. nih.gov Future research should aim to identify and characterize any atypical glucuronide metabolites of Mitiglinide.

Potential Less Common Glucuronide Conjugates for Investigation:

| Conjugate Type | Potential Site of Conjugation on Mitiglinide | Rationale for Investigation |

| N-glucuronides | Amine functionalities within the Mitiglinide structure | Drugs with amine groups can form N-glucuronides, which may have different stability and reactivity profiles compared to O-glucuronides. nih.gov |

| Di-glucuronides | Multiple potential sites | Although less frequent, the formation of di-glucuronides on a single molecule can occur and significantly alter its properties. |

Advanced analytical techniques will be essential for the detection and structural elucidation of such novel conjugates. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) offers the sensitivity and specificity required to identify previously unobserved metabolites in complex biological matrices. mdpi.com Furthermore, nuclear magnetic resonance (NMR) spectroscopy would be invaluable for the definitive structural confirmation of any newly identified conjugates.

Exploration of Alternative Degradation and Biotransformation Routes

Acyl glucuronides are recognized as potentially reactive metabolites due to their inherent chemical instability. clinpgx.orgnih.gov The primary degradation pathways for these compounds are hydrolysis back to the parent drug and intramolecular acyl migration, which leads to the formation of various positional isomers. clinpgx.org These isomers are no longer substrates for β-glucuronidase, potentially altering their pharmacokinetic and toxicological profiles.

A crucial area of future research for this compound is the detailed investigation of these degradation pathways and the exploration of other biotransformation routes. Of particular importance is the potential for covalent binding to proteins. nih.gov The reaction of acyl glucuronides with nucleophilic sites on proteins can lead to the formation of drug-protein adducts, which have been implicated in immune-mediated adverse drug reactions for some carboxylic acid-containing drugs. nih.gov

Key Research Questions for this compound:

What is the rate of hydrolysis and acyl migration under physiological conditions?

Does this compound form covalent adducts with human serum albumin and other proteins in vitro and in vivo?

What are the specific positional isomers formed through acyl migration, and what are their biological activities, if any?

Proposed Methodological Approaches:

| Research Area | Proposed Methodology | Expected Outcome |

| Degradation Kinetics | Incubation of this compound in human plasma and buffer at physiological pH and temperature, followed by LC-MS/MS analysis. | Determination of the half-life and rates of hydrolysis and acyl migration. |

| Protein Adduct Formation | In vitro incubation with human serum albumin followed by proteomic techniques such as mass spectrometry to identify adducted peptides. | Identification and quantification of covalent binding to proteins. |

| Isomer Identification | Synthesis and isolation of potential isomers, followed by characterization using NMR and MS/MS. | Definitive identification of degradation products. |

The development of sophisticated in vitro models and advanced analytical strategies will be instrumental in addressing these questions. nih.gov Kinetic modeling can further enhance the understanding of the reactivity of this compound and help in predicting its behavior in vivo. rsc.org Such studies are vital for a complete risk assessment and to ensure a thorough understanding of the disposition of Mitiglinide in the body.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Mitiglinide Acyl-beta-D-glucuronide in biological matrices, and what validation parameters are critical?

- Methodological Answer : High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) with stacking techniques (e.g., FASI-sweeping-AFMC) are commonly used. Key validation parameters include linearity (1–200 ng/mL), precision (CV <15%), recovery (>80%), and stability under storage conditions. CE methods are advantageous for separating labile metabolites due to reduced matrix interference . Chromatographic procedures require pH-controlled mobile phases to minimize acyl migration .

Q. How should researchers mitigate instability of this compound during sample collection and storage?

- Methodological Answer : Immediate acidification of biological samples (pH 4–5) and storage at −80°C are critical to prevent hydrolysis and intramolecular acyl migration. Stability studies should confirm metabolite integrity over 24–72 hours at 4°C and after freeze-thaw cycles. Use of enzymatic inhibitors (e.g., β-glucuronidase inhibitors) may further stabilize the conjugate .

Q. What are the primary challenges in distinguishing this compound from its structural isomers during analysis?

- Methodological Answer : Isomeric separation requires optimized chromatographic conditions, such as ion-pairing reagents or hydrophilic interaction liquid chromatography (HILIC). Mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity by targeting unique fragmentation patterns. Peak asymmetry or retention time shifts under varying pH conditions can indicate isomerization .

Advanced Research Questions

Q. What experimental designs are recommended to assess covalent protein adduct formation by this compound in hepatic tissues?

- Methodological Answer : Incubate hepatocytes or microsomal fractions with the glucuronide and use immunoblotting (e.g., anti-adduct antibodies) or radiolabeled tracers to detect adducts. Quantify adducts via ELISA or LC-MS/MS after proteolytic digestion. Control for non-specific binding by comparing results with parent aglycone (Mitiglinide) . Time-course studies should correlate adduct levels with markers of hepatotoxicity (e.g., ALT/AST release) .

Q. How do hepatic transport proteins influence the disposition and toxicity of this compound?

- Methodological Answer : Use transporter-deficient cell lines (e.g., OATP1B1/1B3-KO) or inhibitors (rifampicin for OATPs, probenecid for MRPs) to study uptake and efflux. In vivo models with bile duct cannulation can quantify biliary excretion. Hepatic concentration gradients (sinusoidal blood:hepatocyte:bile ≈ 1:50:5000) suggest transporter-mediated accumulation, which may exacerbate adduct formation .

Q. How can researchers reconcile contradictions between in vitro toxicity data and limited in vivo evidence for this compound?

- Methodological Answer : Conduct interspecies comparisons (e.g., human vs. rodent hepatocytes) to assess metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro adduct formation rates to in vivo exposure levels. Evaluate clinical samples from patients on Mitiglinide therapy for adduct-specific biomarkers (e.g., anti-adduct antibodies) .

Q. What statistical approaches are appropriate for analyzing dose-dependent hepatotoxicity of this compound in preclinical studies?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability in glucuronidation rates. Use time-to-event analysis for toxicity onset and Cox regression to adjust for covariates (e.g., hepatic enzyme activity). Power calculations should ensure adequate sample size (n ≥ 6/group) to detect ≥20% differences in adduct levels .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.